molecular formula C6H8N2O2S B1419529 6-Methylpyridine-3-sulfonamide CAS No. 34082-13-8

6-Methylpyridine-3-sulfonamide

Cat. No.: B1419529
CAS No.: 34082-13-8
M. Wt: 172.21 g/mol
InChI Key: RPLBYMXKOXFVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a sulfonamide group at the 3-position

Mechanism of Action

Target of Action

6-Methylpyridine-3-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA production in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, thereby exerting its antibacterial effects .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential precursor for DNA production, the compound effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-3-sulfonamide typically involves the sulfonation of 6-methylpyridine followed by the introduction of the sulfonamide group. One common method is the reaction of 6-methylpyridine with chlorosulfonic acid to form 6-methylpyridine-3-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

6-Methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonamide: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.

    6-Methylpyridine-2-sulfonamide: The position of the sulfonamide group is different, leading to variations in chemical properties and applications.

    6-Methylpyridine-4-sulfonamide: Similar to 6-Methylpyridine-3-sulfonamide but with the sulfonamide group at the 4-position.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of the methyl group at the 6-position can enhance its stability and modify its interaction with biological targets.

Properties

IUPAC Name

6-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLBYMXKOXFVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664040
Record name 6-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34082-13-8
Record name 6-Methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyridine-3-sulfonamide
Reactant of Route 2
6-Methylpyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
6-Methylpyridine-3-sulfonamide
Reactant of Route 4
6-Methylpyridine-3-sulfonamide
Reactant of Route 5
6-Methylpyridine-3-sulfonamide
Reactant of Route 6
6-Methylpyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.